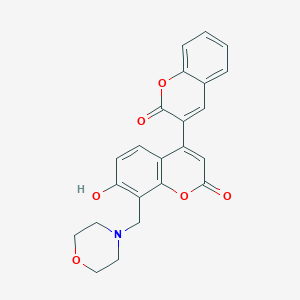
7'-hydroxy-8'-(morpholin-4-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-hydroxy-8’-(morpholin-4-ylmethyl)-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bichromene core, which is a fused ring system, and includes functional groups such as hydroxy and morpholin-4-ylmethyl, contributing to its diverse reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-hydroxy-8’-(morpholin-4-ylmethyl)-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate chromene derivatives with morpholine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity. For instance, the use of acid catalysts and polar aprotic solvents can facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7’-hydroxy-8’-(morpholin-4-ylmethyl)-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-2,2’-dione derivatives, while reduction can produce hydroxy or amino derivatives.
Scientific Research Applications
7’-hydroxy-8’-(morpholin-4-ylmethyl)-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7’-hydroxy-8’-(morpholin-4-ylmethyl)-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. The hydroxy and morpholin-4-ylmethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bichromene core may also play a role in stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one
- 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one
- 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one
Uniqueness
7’-hydroxy-8’-(morpholin-4-ylmethyl)-2H,2’H-3,4’-bichromene-2,2’-dione stands out due to its bichromene core, which provides unique electronic and steric properties. This structural feature can enhance its reactivity and binding affinity compared to similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C23H19NO6 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C23H19NO6/c25-19-6-5-15-16(17-11-14-3-1-2-4-20(14)29-23(17)27)12-21(26)30-22(15)18(19)13-24-7-9-28-10-8-24/h1-6,11-12,25H,7-10,13H2 |
InChI Key |
UZHHMQJLLLXPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-((6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11258286.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11258287.png)
![3-methoxy-N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11258290.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258292.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11258295.png)
![3-tert-butyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11258305.png)
![N-(3-Chloro-4-methylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11258313.png)
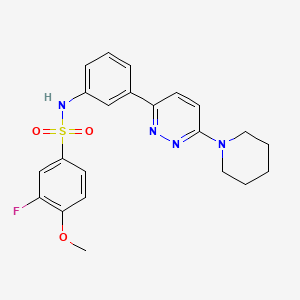
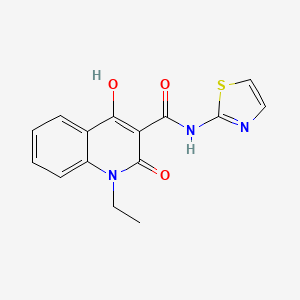
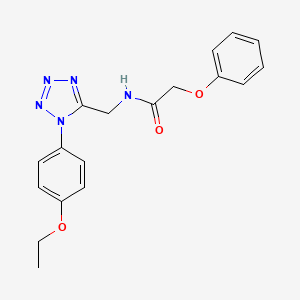
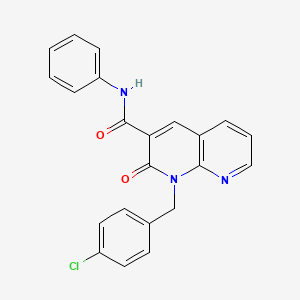
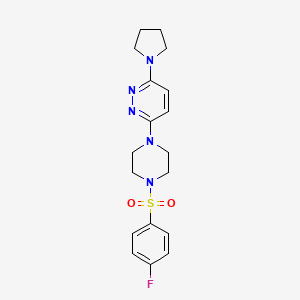
![ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11258360.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11258361.png)
